3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is the gamma-aminobutyric acid (GABA) receptors . These receptors play a crucial role in the central nervous system, regulating various functions such as anxiety and muscle relaxation .
Mode of Action
This compound interacts with the GABA receptors, specifically the benzodiazepine binding site . This interaction enhances the effect of GABA, a neurotransmitter that inhibits the activity of neurons, leading to a decrease in neuronal excitability .
Biochemical Pathways
The compound’s interaction with GABA receptors affects the GABAergic pathway . This pathway is involved in various physiological processes, including the regulation of anxiety and muscle tone . The enhancement of GABA’s effect leads to an overall decrease in neuronal activity, which can result in anxiolytic (anti-anxiety) effects .
Pharmacokinetics
They are distributed widely in the body and are excreted in the urine .
Result of Action
The interaction of this compound with GABA receptors leads to a decrease in neuronal excitability . This results in anxiolytic effects , as seen in in vivo mice models . Some derivatives of this compound have also shown antioxidant properties .
Biochemical Analysis
Biochemical Properties
3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. Additionally, it may bind to proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Additionally, it can affect gene expression by interacting with transcription factors and altering their binding to DNA. This modulation of gene expression can lead to changes in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in intracellular signaling cascades. These interactions can result in altered gene expression, enzyme activity, and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, such as prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular responses to stress or improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal benefits, while exceeding this range leads to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are more easily excreted from the body. These metabolic processes can influence the compound’s bioavailability and activity, affecting its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression .
Properties
IUPAC Name |
9-(5-methylfuran-2-yl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-6-7-18(22-11)12-8-16-13(17(21)9-12)10-19-14-4-2-3-5-15(14)20-16/h2-7,10,12,20H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEUJYQDXICCJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC3=C(C=NC4=CC=CC=C4N3)C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.